![molecular formula C11H14N2O3 B2718458 N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide CAS No. 2411252-96-3](/img/structure/B2718458.png)
N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide, also known as HET0016, is a potent and selective inhibitor of the enzyme 20-HETE synthase. This compound has gained significant attention in the scientific community due to its potential for treating various diseases and disorders.
Mécanisme D'action
N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide exerts its effects by inhibiting the enzyme 20-HETE synthase, which is responsible for the production of 20-hydroxyeicosatetraenoic acid (20-HETE). 20-HETE is a potent vasoconstrictor and has been implicated in the development of hypertension, cancer, and inflammation. By inhibiting 20-HETE synthase, N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide reduces the production of 20-HETE, leading to a decrease in vasoconstriction and inflammation.
Biochemical and Physiological Effects
N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide has been shown to have several biochemical and physiological effects, including the inhibition of angiogenesis, the reduction of tumor growth, and the attenuation of hypertension. Additionally, N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide has been shown to decrease the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide in lab experiments is its high selectivity for 20-HETE synthase, which allows for the specific inhibition of this enzyme without affecting other pathways. However, one limitation of using N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for the research on N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide, including:
1. Investigating the effects of N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide on other diseases and disorders, such as diabetes and cardiovascular disease.
2. Developing more potent and selective inhibitors of 20-HETE synthase.
3. Exploring the use of N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide in combination with other drugs for the treatment of cancer and inflammation.
4. Investigating the mechanisms by which N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide exerts its effects on angiogenesis and tumor growth.
5. Developing novel delivery methods for N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide to improve its solubility and bioavailability.
Conclusion
In conclusion, N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide is a potent and selective inhibitor of 20-HETE synthase that has shown promise for treating various diseases and disorders. Its mechanism of action involves the inhibition of 20-HETE production, leading to a reduction in vasoconstriction and inflammation. While there are some limitations to its use in lab experiments, there are several potential future directions for research on N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide that could lead to the development of new therapies for diseases and disorders.
Méthodes De Synthèse
The synthesis of N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide involves several steps, including the reaction of 3-methoxypyridine with ethyl acrylate, followed by the addition of hydroxylamine hydrochloride and sodium hydroxide. The resulting product is then purified through a series of column chromatography and recrystallization steps.
Applications De Recherche Scientifique
N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases and disorders, including hypertension, cancer, and inflammation. In animal models, N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide has been shown to reduce blood pressure, inhibit tumor growth, and decrease inflammation.
Propriétés
IUPAC Name |
N-[2-hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-3-10(15)13-7-8(14)11-9(16-2)5-4-6-12-11/h3-6,8,14H,1,7H2,2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFIVZMYVKOVRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)C(CNC(=O)C=C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2718375.png)
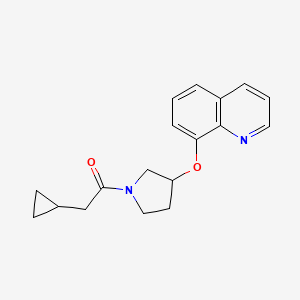
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B2718380.png)
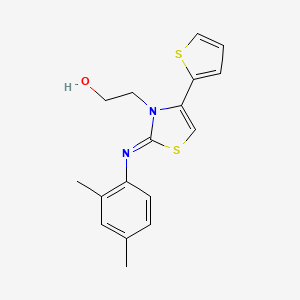
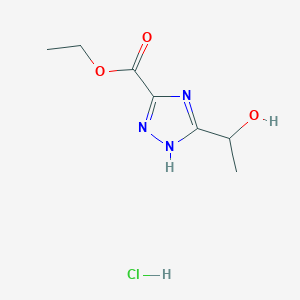
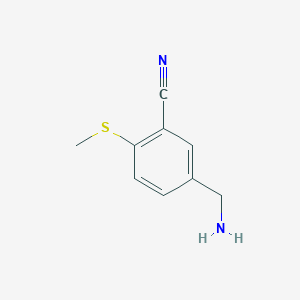
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,2-dimethylpyrimidin-4-amine](/img/structure/B2718387.png)
![2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2718388.png)

![(R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2718392.png)
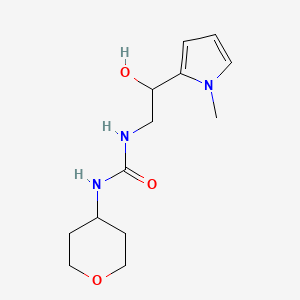
![4-(4-hydroxy-3-methoxyphenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2718395.png)
![N-[[4-(3-Ethylsulfonylazetidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2718396.png)
![2-[3-(1H-pyrrol-2-yl)pentan-3-yl]-1H-pyrrole](/img/structure/B2718398.png)